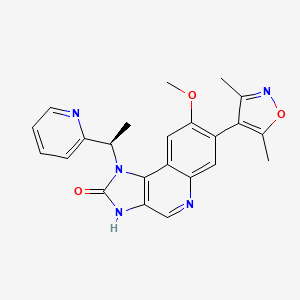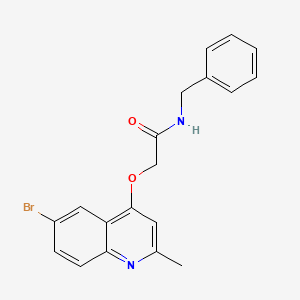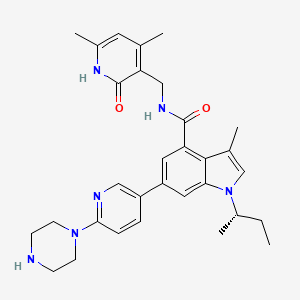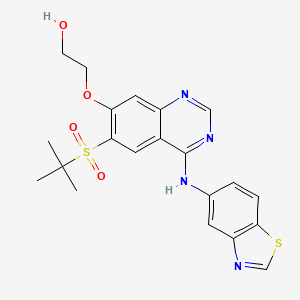
RIP2 kinase inhibitor 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du métabolite actif de GSK2983559 implique plusieurs étapes, notamment la formation du noyau quinazoline et la fonctionnalisation subséquente. Les étapes clés incluent:
Formation du noyau quinazoline : Cela implique la réaction du 4-aminobenzo[d]thiazole avec le 6-tert-butylsulfonyl-4-chloroquinazoline en conditions basiques pour former le noyau quinazoline.
Fonctionnalisation : Le noyau quinazoline est ensuite fonctionnalisé en le faisant réagir avec le 2-(2-hydroxyethoxy)éthanol en présence d'une base pour obtenir le produit final.
Méthodes de production industrielle
La production industrielle du métabolite actif de GSK2983559 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés. Le composé est généralement purifié par des techniques chromatographiques et caractérisé par des méthodes spectroscopiques .
Analyse Des Réactions Chimiques
Types de réactions
Le métabolite actif de GSK2983559 subit diverses réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du noyau quinazoline.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium lithium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines et les thiols.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du noyau quinazoline, qui peuvent être étudiés plus avant pour leurs activités biologiques .
Applications de la recherche scientifique
Le métabolite actif de GSK2983559 a plusieurs applications de recherche scientifique:
Chimie : Il est utilisé pour étudier l'inhibition de la protéine kinase interagissant avec le récepteur 2 et ses effets sur diverses voies chimiques.
Biologie : Le composé est utilisé pour étudier le rôle de la protéine kinase interagissant avec le récepteur 2 dans la signalisation immunitaire innée et ses interactions avec d'autres protéines.
Médecine : La recherche sur le métabolite actif de GSK2983559 contribue à comprendre ses applications thérapeutiques potentielles dans le traitement des maladies liées à la signalisation immunitaire.
Mécanisme d'action
Le métabolite actif de GSK2983559 exerce ses effets en inhibant la protéine kinase interagissant avec le récepteur 2. Cette kinase est impliquée dans la signalisation immunitaire innée et interagit avec d'autres protéines telles que la protéine 1 contenant le domaine d'oligomérisation de liaison aux nucléotides et la protéine 2 contenant le domaine d'oligomérisation de liaison aux nucléotides. En inhibant la protéine kinase interagissant avec le récepteur 2, le métabolite actif de GSK2983559 perturbe ces interactions et module les réponses immunitaires .
Applications De Recherche Scientifique
GSK2983559 active metabolite has several scientific research applications:
Chemistry: It is used to study the inhibition of receptor-interacting protein-2 kinase and its effects on various chemical pathways.
Biology: The compound is used to investigate the role of receptor-interacting protein-2 kinase in innate immune signaling and its interactions with other proteins.
Medicine: Research on GSK2983559 active metabolite contributes to understanding its potential therapeutic applications in treating diseases related to immune signaling.
Industry: The compound is used in the development of new drugs targeting receptor-interacting protein-2 kinase.
Mécanisme D'action
GSK2983559 active metabolite exerts its effects by inhibiting receptor-interacting protein-2 kinase. This kinase is involved in innate immune signaling and interacts with other proteins such as nucleotide-binding oligomerization domain-containing protein 1 and nucleotide-binding oligomerization domain-containing protein 2. By inhibiting receptor-interacting protein-2 kinase, GSK2983559 active metabolite disrupts these interactions and modulates immune responses .
Comparaison Avec Des Composés Similaires
Composés similaires
Necrostatine-5 : Un inhibiteur sélectif de la protéine kinase interagissant avec le récepteur 1.
Eclitasertib : Un puissant inhibiteur de la protéine kinase interagissant avec le récepteur 1.
GSK872 : Un inhibiteur efficace et spécifique de la protéine kinase interagissant avec le récepteur 3.
Unicité
Le métabolite actif de GSK2983559 est unique en raison de sa grande sélectivité et de sa puissance dans l'inhibition de la protéine kinase interagissant avec le récepteur 2. Cette spécificité en fait un outil précieux en recherche pour étudier le rôle de la protéine kinase interagissant avec le récepteur 2 dans la signalisation immunitaire et ses applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinazolin-7-yl]oxyethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-21(2,3)31(27,28)19-9-14-15(10-17(19)29-7-6-26)22-11-23-20(14)25-13-4-5-18-16(8-13)24-12-30-18/h4-5,8-12,26H,6-7H2,1-3H3,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDOJINBFLDQJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(C=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)SC=N4)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
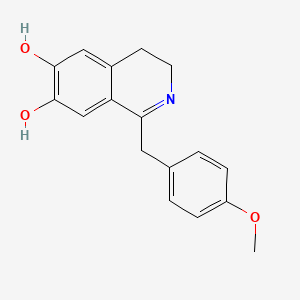
![(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile](/img/structure/B607737.png)
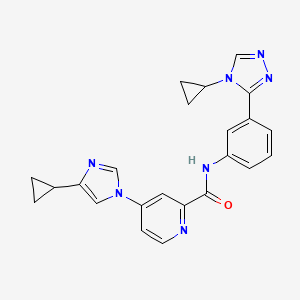

![N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B607743.png)
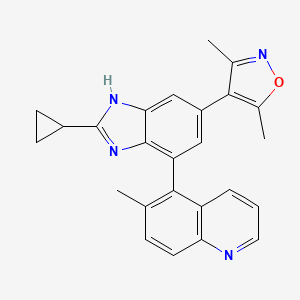

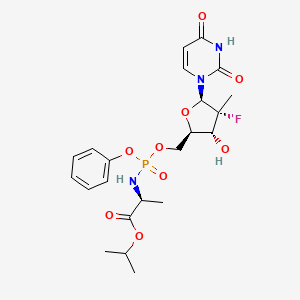

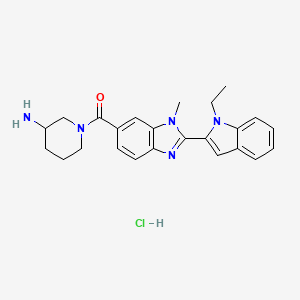
![(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt](/img/structure/B607755.png)
